Sphingomyelin (Milk, Bovine)
Overview
Description
N-tricosanoylsphing-4-enine-1-phosphocholine is a sphingomyelin 41:1 in which the N-acyl group and sphingoid base are specified as tricosanoyl and sphingosine respectively. It has a role as a mouse metabolite and a ceramide allergen. It is functionally related to a tricosanoic acid.
Scientific Research Applications
Modular Synthesis for Labeling
A study by Sandbhor et al. (2009) describes a general route to phospho- and sphingolipids that incorporate an alkyne in the phosphocholine headgroup. This strategy allows for the postsynthetic introduction of fluorophores or other labeling agents, useful in probing enzymatic activity related to sphingomyelin derivatives.
Characterization in Egg Yolks
Research by Do and Ramachandran (1980) involved characterizing phospholipids in chicken egg yolks, including sphingomyelin and its derivatives. They identified major and minor phospholipids, providing insights into the chemical structure and composition of sphingomyelin in biological sources.
Enzymic Hydrolysis Studies
An earlier study by Heller and Shapiro (1966) focused on the enzymatic hydrolysis of sphingomyelin, providing foundational knowledge about the biochemical properties and activity of sphingomyelin-related enzymes in liver cells.
Metabolism and Chemical Properties
Barenholz and Gatt (1982) explored the metabolism, chemical synthesis, and physical properties of sphingomyelin, including its major lipid constituents and the compositional analysis required for its study.
Fluorescent Derivative Synthesis for Diagnostic Applications
Gatt et al. (1980) synthesized fluorescent derivatives of sphingomyelin, providing a method for estimating sphingomyelinase activity in tissue extracts, with potential applications in diagnosing diseases like Niemann-Pick disease (Gatt, Dinur, & Barenholz, 1980).
Thermotropic Properties of Derivatives
Ahmad et al. (1985) developed a method for N-acylation of sphingosine-1-phosphocholine to obtain sphingomyelin derivatives. They measured the transition temperature and enthalpy of each derivative, providing insights into their thermotropic properties (Ahmad, Sparrow, & Morrisett, 1985).
Sphingomyelin Synthesis and Activity
Voelker and Kennedy (1982) investigated the enzymatic synthesis of sphingomyelin, emphasizing its role in cell biology and providing a methodological approach for studying its synthesis in tissue culture cells and subcellular fractions (Voelker & Kennedy, 1982).
Properties
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(tricosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H93N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-28-30-32-34-36-38-40-46(50)47-44(43-54-55(51,52)53-42-41-48(3,4)5)45(49)39-37-35-33-31-29-27-19-17-15-13-11-9-7-2/h37,39,44-45,49H,6-36,38,40-43H2,1-5H3,(H-,47,50,51,52)/b39-37+/t44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZWBNWTCVLZJN-NMIJJABPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H93N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677023 | |
Record name | (2S,3R,4E)-3-Hydroxy-2-(tricosanoylamino)octadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | SM(d18:1/23:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012105 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
121999-74-4 | |
Record name | (2S,3R,4E)-3-Hydroxy-2-(tricosanoylamino)octadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SM(d18:1/23:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012105 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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